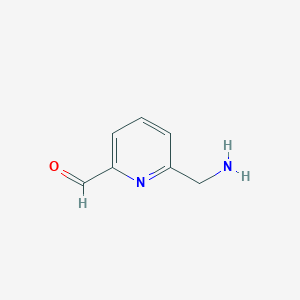

6-(Aminomethyl)picolinaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-(Aminomethyl)picolinaldehyde is an organic compound with the molecular formula C7H8N2O. It is a derivative of picolinaldehyde, where an aminomethyl group is attached to the sixth position of the pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Aminomethyl)picolinaldehyde typically involves the functionalization of picolinaldehyde. One common method is the reaction of picolinaldehyde with formaldehyde and ammonia or an amine under controlled conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-(Aminomethyl)picolinaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: The aldehyde group can be reduced to an alcohol.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Aminomethyl)picolinaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.

Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.

Medicine: Research into its derivatives has shown potential in developing new pharmaceuticals, particularly in the field of antimicrobial and anticancer agents.

Industry: It is used in the production of specialty chemicals and materials, including catalysts and polymers.

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)picolinaldehyde involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their structure and function. The aldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Picolinaldehyde: The parent compound, differing only by the absence of the aminomethyl group.

Nicotinaldehyde: A structural isomer with the aldehyde group at the third position of the pyridine ring.

Isonicotinaldehyde: Another isomer with the aldehyde group at the fourth position.

Uniqueness: 6-(Aminomethyl)picolinaldehyde is unique due to the presence of both an aminomethyl and an aldehyde group on the pyridine ring. This dual functionality allows it to participate in a broader range of chemical reactions and interactions compared to its analogs, making it a versatile compound in synthetic and medicinal chemistry.

Biological Activity

6-(Aminomethyl)picolinaldehyde is a compound of interest in medicinal chemistry due to its diverse biological activities. This article aims to summarize the current understanding of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C7H8N2O

- Molecular Weight : 136.15 g/mol

- IUPAC Name : 6-(Aminomethyl)pyridine-2-carboxaldehyde

Synthesis

The synthesis of this compound typically involves the reductive amination of picolinaldehyde with an appropriate amine source. Various methods have been reported, including:

- Reductive Amination : Utilizing sodium borohydride or other reducing agents to facilitate the reaction.

- Direct Amination : Reaction of picolinaldehyde with amines under acidic or basic conditions to form the desired product.

The biological activity of this compound is attributed to its ability to interact with various biomolecules, including enzymes and receptors. The aldehyde functional group can undergo nucleophilic attack, allowing it to form adducts with amino acids and proteins.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against a range of pathogens. For instance, studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.

Anticancer Properties

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of cell cycle regulators, which leads to cell death. Specific studies have reported IC50 values in the micromolar range for various cancer cell lines, indicating significant cytotoxicity.

Enzyme Inhibition

This compound has been investigated as an inhibitor of several enzymes, including:

- Aldose Reductase : This enzyme is involved in diabetic complications, and inhibition by this compound may provide therapeutic benefits.

- Cholinesterases : The compound shows potential as a cholinesterase inhibitor, which could be relevant for treating neurodegenerative diseases like Alzheimer's.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli, reporting minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively.

- Cytotoxicity in Cancer Cells : In a study involving breast cancer cell lines (MCF-7), this compound exhibited an IC50 value of 15 µM after 48 hours of treatment, indicating substantial anticancer activity.

- Enzyme Inhibition Studies : A report on aldose reductase inhibition showed that this compound had an IC50 value of 25 µM, suggesting its potential role in managing diabetic complications.

Data Summary Table

Properties

IUPAC Name |

6-(aminomethyl)pyridine-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c8-4-6-2-1-3-7(5-10)9-6/h1-3,5H,4,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWQYRJNAWBMKHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C=O)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.